molecular formula C13H7F2NS B575463 2-(3,4-Difluorophenyl)-1,3-benzothiazole CAS No. 170151-90-3

2-(3,4-Difluorophenyl)-1,3-benzothiazole

Cat. No.: B575463
CAS No.: 170151-90-3
M. Wt: 247.263
InChI Key: VOWQOJZCCMRNQN-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenyl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both benzene and thiazole rings fused together. The presence of the 3,4-difluorophenyl group in this compound introduces unique chemical properties, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenyl)-1,3-benzothiazole typically involves the reaction of 3,4-difluoroaniline with 2-mercaptobenzothiazole under specific conditions. One common method includes the use of a solvent such as ethanol or acetonitrile, with the reaction being catalyzed by an acid such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenyl)-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or amines.

    Substitution: The fluorine atoms in the 3,4-difluorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Scientific Research Applications

2-(3,4-Difluorophenyl)-1,3-benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to proteins or enzymes, altering their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid
  • 2-(3,4-Difluorophenyl)cyclopropanamine
  • 1-(3,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl

Uniqueness

2-(3,4-Difluorophenyl)-1,3-benzothiazole stands out due to its unique combination of the benzothiazole core and the 3,4-difluorophenyl group. This combination imparts distinct chemical and physical properties, such as enhanced stability, reactivity, and potential biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-(3,4-difluorophenyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2NS/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWQOJZCCMRNQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00698244
Record name 2-(3,4-Difluorophenyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00698244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170151-90-3
Record name 2-(3,4-Difluorophenyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00698244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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